N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Catalog No.
S11791530
CAS No.
M.F
C22H26ClNO3
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-...

Product Name

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-4-propoxybenzamide

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C22H26ClNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h5-12,21H,2-4,13-16H2,1H3

InChI Key

BVHFTKYLNSFFKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a propoxy group, and a tetrahydrofuran moiety. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the 4-chlorobenzyl and tetrahydrofuran groups may enhance its lipophilicity and ability to interact with biological targets.

The chemical reactivity of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can be explored through various types of reactions:

  • Nucleophilic Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for modifications of the compound to create derivatives with varied biological activities.
  • Esterification: The propoxy group can participate in esterification reactions, potentially forming esters with different alcohols or acids.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the release of the corresponding amine and carboxylic acid.

The synthesis of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves several key steps:

  • Formation of Benzamide: The initial step involves reacting 4-chlorobenzoyl chloride with an appropriate amine to form the benzamide.
  • Alkylation: The benzamide is then alkylated using a suitable alkyl halide (e.g., 4-propoxybenzyl bromide) to introduce the propoxy group.
  • Tetrahydrofuran Derivative Introduction: Finally, the tetrahydrofuran moiety can be introduced through a coupling reaction with a tetrahydrofuran derivative.

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible use as an antimicrobial or anti-inflammatory agent.
  • Agriculture: If found effective against pathogens, it could serve as a fungicide or pesticide.
  • Chemical Research: As a synthetic intermediate, it may be useful in developing new compounds with enhanced properties.

Interaction studies are essential to understand how N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays: Evaluating its effects on cell proliferation and survival in various cell lines.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Several compounds share structural similarities with N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-chlorobenzyl)-N'-(tetrahydrofuran-2-ylmethyl)ureaContains urea instead of amidePotentially different biological activity due to urea group
4-Chloro-N-(propoxy)benzamideLacks tetrahydrofuran moietySimpler structure may lead to different reactivity
N-(3-chloro-benzyl)-N'-(tetrahydrofuran-2-ylmethyl)benzamideSimilar but with a different halogen positionMay exhibit differing pharmacological profiles

The uniqueness of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide lies in its specific combination of functional groups that may enhance its solubility and bioactivity compared to other similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

387.1601214 g/mol

Monoisotopic Mass

387.1601214 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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